

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Aminoisonicotinic acid**

Cat. No.: **B083458**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisonicotinic acid, also known as 2-amino-4-pyridinecarboxylic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development.^{[1][2]} Its unique structure, featuring a pyridine ring substituted with both a carboxylic acid and an amino group, makes it a versatile building block for the synthesis of a wide array of biologically active molecules.^{[2][3]} This guide provides a comprehensive overview of the core physicochemical properties of **2-aminoisonicotinic acid**, details common synthetic routes, and outlines experimental protocols relevant to its analysis.

Core Physicochemical Properties

The physicochemical characteristics of **2-Aminoisonicotinic acid** are fundamental to its application in drug design and development, influencing factors such as solubility, absorption, and interaction with biological targets. A summary of these key properties is presented below.

Property	Value	Source(s)
CAS Number	13362-28-2	[1] [4] [5] [6] [7]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1] [6] [7]
Molecular Weight	138.12 g/mol	[4] [6] [7]
Appearance	Pale yellow to off-white or brown crystalline powder	[1] [4] [7]
Melting Point	300-302 °C	[2] [4] [7]
Boiling Point	498.5 ± 30.0 °C (Predicted)	[4] [7]
Density	1.4 - 1.417 g/cm ³ (Predicted)	[4] [5]
pKa	2.11 ± 0.10 (Predicted)	[5] [7]
Solubility	Good solubility in polar solvents; poor solubility in water. Soluble in DMSO.	[1] [4] [8]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of **2-Aminoisonicotinic acid**. Below are methodologies derived from published synthesis routes.

Synthesis of 2-Aminoisonicotinic Acid

Several synthetic strategies for **2-Aminoisonicotinic acid** have been reported, each with distinct advantages and limitations.

Method 1: Nucleophilic Substitution of 2-Chloroisocyanic Acid

This method involves the reaction of 2-chloroisocyanic acid with ammonia. A key drawback of this approach is the requirement for high reaction temperatures and specialized equipment.[\[4\]](#) Post-reaction, careful adjustment of the pH to a slightly acidic or neutral condition is necessary for the isolation of the product.[\[4\]](#)

Method 2: Oxidation of 2-Amino-4-methylpyridine

This synthesis route involves the oxidation of the methyl group of 2-amino-4-methylpyridine to a carboxyl group.[4] A critical consideration in this method is the potential for the pyridine ring itself to be oxidized, necessitating careful control of reaction conditions.[4]

Method 3: One-Pot Synthesis from 2,4-Dioxo-carboxylic Acid Ethyl Esters

A more recent and efficient method describes a one-pot synthesis using 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride.[9][10][11][12] This reaction proceeds through a likely *in situ* decarboxylation process, reminiscent of the Guareschi–Thorpe Condensation, and offers a milder and more practical approach.[9][10][11] The general procedure involves the condensation of the starting materials, followed by hydrolysis and selective decarboxylation to yield the desired **2-aminoisonicotinic acid** derivatives in good yields.[9][11]

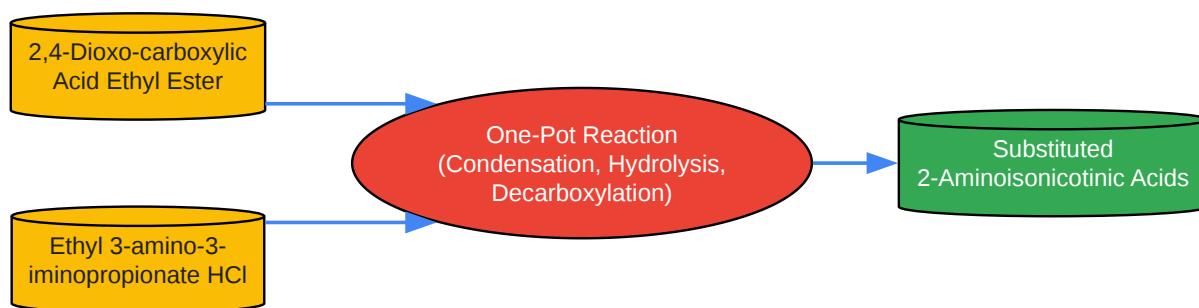
Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of **2-Aminoisonicotinic acid**. A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also be employed to achieve enhanced separation of pyridine derivatives.[13][14]

Synthetic Workflow Diagrams

To visually represent the synthetic processes, the following diagrams have been generated using the DOT language.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Aminoisonicotinic acid** via nucleophilic substitution.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Aminoisonicotinic acid** via oxidation.

[Click to download full resolution via product page](#)

Caption: One-pot synthesis of substituted **2-Aminoisonicotinic acids**.

Applications in Drug Development

2-Aminoisonicotinic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.^{[1][2][4]} Its structural motif is found in molecules designed to target a range of diseases. For instance, it has been utilized as a starting material for the synthesis of inhibitors of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in Alzheimer's disease.^[4] Furthermore, the presence of both amino and carboxyl groups allows for its use in supramolecular chemistry and the construction of metal-organic frameworks.^[4] The 2-aminopyridine moiety, a core component of **2-Aminoisonicotinic acid**, has been associated with antibacterial properties.^[5]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling **2-Aminoisonicotinic acid**. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated

area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 13362-28-2: 2-Aminoisonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbino.com]
- 3. nbinno.com [nbino.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Aminoisonicotinic acid | 13362-28-2 [chemicalbook.com]
- 6. 2-Aminopyridine-4-carboxylic acid | C6H6N2O2 | CID 278396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminoisonicotinic acid Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. 2-Aminonicotinic acid CAS#: 5345-47-1 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. helixchrom.com [helixchrom.com]
- 14. helixchrom.com [helixchrom.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoisonicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083458#physicochemical-properties-of-2-aminoisonicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com